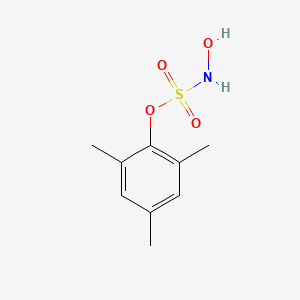
2,4,6-Trimethylphenyl hydroxysulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylphenyl hydroxysulfamate is an organic compound characterized by the presence of three methyl groups attached to a benzene ring and a hydroxysulfamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl hydroxysulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl hydroxysulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the hydroxysulfamate group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the hydroxysulfamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce different functional groups to the benzene ring or the hydroxysulfamate group.
Scientific Research Applications
2,4,6-Trimethylphenyl hydroxysulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl hydroxysulfamate involves its interaction with molecular targets through its hydroxysulfamate group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: Similar structure but lacks the hydroxysulfamate group.
2,4,6-Trimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxysulfamate group.
Uniqueness
2,4,6-Trimethylphenyl hydroxysulfamate is unique due to the presence of the hydroxysulfamate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
112381-81-4 |
|---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) N-hydroxysulfamate |
InChI |
InChI=1S/C9H13NO4S/c1-6-4-7(2)9(8(3)5-6)14-15(12,13)10-11/h4-5,10-11H,1-3H3 |
InChI Key |
ZLSPZWZCBUHNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
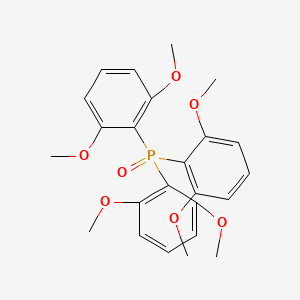
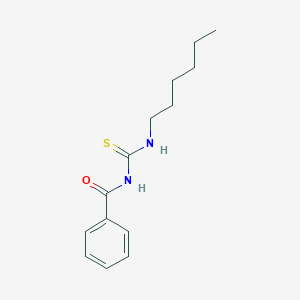

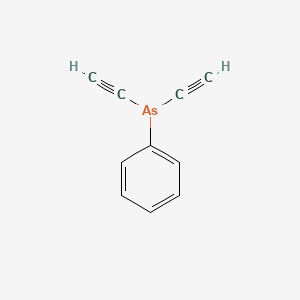
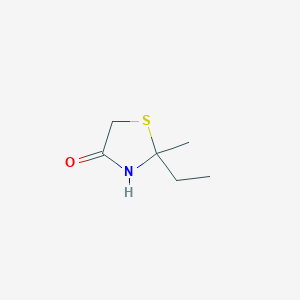
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
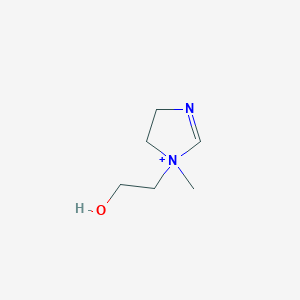
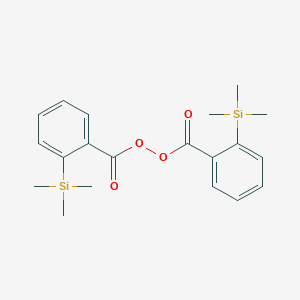
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
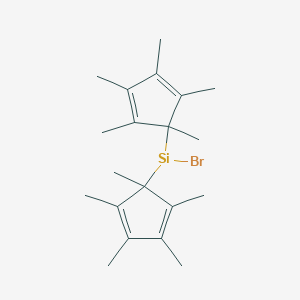
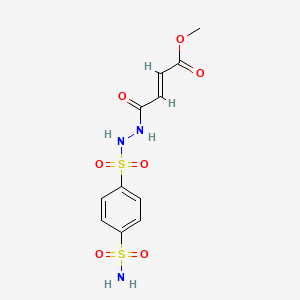
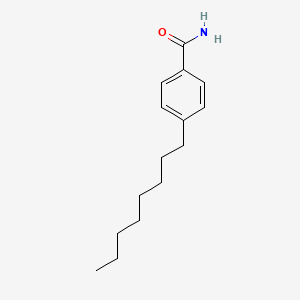
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
